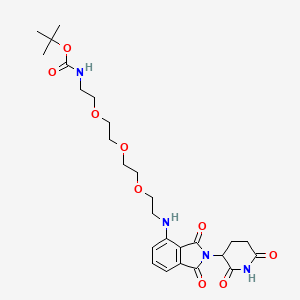

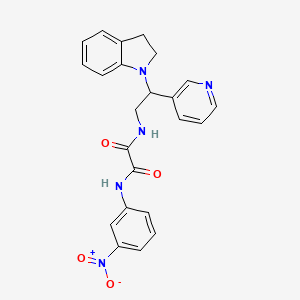

![molecular formula C38H33NO4S B2509518 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine CAS No. 725728-43-8](/img/structure/B2509518.png)

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine” is a chemical compound with the CAS Number: 725728-43-8 . It has a molecular weight of 599.75 . The compound is also known as "®-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-(tritylthio)propanoic acid" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m0/s1" .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored at temperatures between 0-10°C and should be kept away from heat as it is heat sensitive .Applications De Recherche Scientifique

Biothiol Reactivity and Fluorogenic Probes Development N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine, related to biothiols like l-cysteine, is significant in biological processes and health conditions. Its nucleophilicity is leveraged in developing selective fluorogenic probes, aiding in biothiol sensing in complex biological matrices like serum and cells. These probes are based on organic reactions, highlighting the compound's importance in biothiol detection and potential applications in functionalizing peptides and proteins (Dos Santos et al., 2020).

Therapeutic Uses and Antioxidant Benefits The compound's relation to N-acetylcysteine, a precursor for glutathione, is instrumental in therapeutic uses like acetaminophen overdose treatment and alleviating cystic fibrosis symptoms. It restores redox balance and acts as an antioxidant, albeit not powerful on its own. Its strength lies in targeted glutathione replenishment in GSH-deficient cells, emphasizing its potential in antioxidant therapy (Rushworth & Megson, 2014).

Role in Cysteine-Enriched Protein Supplements Dietary cysteine and its derivatives, as in cysteine-enriched protein supplements, are recognized for enhancing antioxidant status and potentially improving outcomes in certain diseases. The compound's relevance is seen in the metabolic pathways involving methionine, taurine, and glutathione, underlying its significance in nutritional and clinical benefits (McPherson & Hardy, 2011).

Amino Acid Metabolism in Gut Health The sulfur amino acid metabolism in the gastrointestinal tract, linked to dietary methionine and cysteine, is crucial for human health and gut disease. Understanding the role of this compound in sulfur amino acid metabolism can illuminate its impact on gastrointestinal diseases, offering insights into dietary interventions and treatment approaches (Burrin & Stoll, 2007).

Potential in Organic Synthesis Cysteine, closely related to the compound , showcases versatility in organic synthesis, including reactivity in addition, condensation, and substitution reactions. The focus on cysteine's organic reactions indicates the potential applications of this compound in various fields such as natural products and organic reactions, underlining its significance in chemical and biological innovations (Darroudi & Mohammadi Ziarani, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLPKAIRGNZKIN-QNGWXLTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

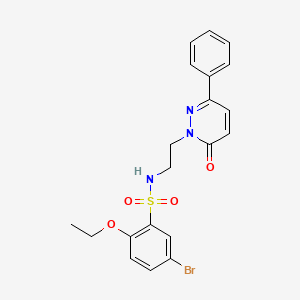

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)

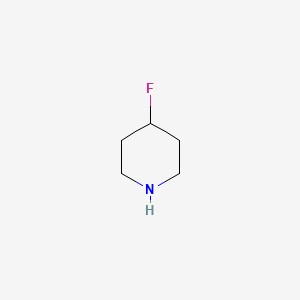

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)

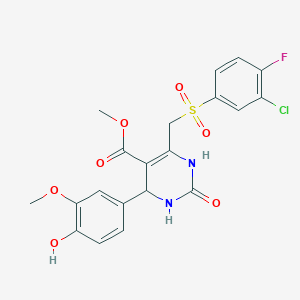

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)